molecular formula C21H15BrFN3O2 B11557509 N-(2-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

N-(2-{[(2E)-2-(4-bromobenzylidene)hydrazinyl]carbonyl}phenyl)-2-fluorobenzamide

Cat. No.: B11557509
M. Wt: 440.3 g/mol
InChI Key: YDIUCWYOAUMGDZ-ZMOGYAJESA-N
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Description

N-(2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological activities

Preparation Methods

The synthesis of N-(2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE typically involves the condensation of 4-bromobenzaldehyde with 2-fluorobenzohydrazide in the presence of a suitable catalyst. The reaction is carried out in an ethanol solvent under reflux conditions for several hours, followed by gradual cooling to room temperature to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE involves its interaction with specific molecular targets. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the bromophenyl and fluorobenzamide groups enhances its ability to interact with biological membranes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to N-(2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE include:

  • N’-[(E)-(4-Bromophenyl)(Phenyl)Methylidene]-4-Methyl benzene sulfonohydrazide
  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of N-(2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-2-FLUOROBENZAMIDE lies in its specific combination of bromophenyl and fluorobenzamide groups, which confer distinct reactivity and potential applications.

Properties

Molecular Formula

C21H15BrFN3O2

Molecular Weight

440.3 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]-2-[(2-fluorobenzoyl)amino]benzamide

InChI

InChI=1S/C21H15BrFN3O2/c22-15-11-9-14(10-12-15)13-24-26-21(28)17-6-2-4-8-19(17)25-20(27)16-5-1-3-7-18(16)23/h1-13H,(H,25,27)(H,26,28)/b24-13+

InChI Key

YDIUCWYOAUMGDZ-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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